6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
CAS No.: 55441-70-8
Cat. No.: VC20766276
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55441-70-8 |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H10N4O2/c1-8-3-4(7)10(2)6(12)9-5(3)11/h8H,7H2,1-2H3,(H,9,11,12) |
| Standard InChI Key | VCMTXXSJNFBMBV-UHFFFAOYSA-N |
| SMILES | CNC1=C(N(C(=O)NC1=O)C)N |
| Canonical SMILES | CNC1=C(N(C(=O)NC1=O)C)N |
Introduction
Overview of 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 55441-70-8, is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a six-membered heterocyclic structure containing nitrogen atoms, which is characteristic of pyrimidines. The presence of amino and methyl substituents contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves several steps that may vary based on the desired yield and purity. Common methods include:
-
Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.
-
Reagents: Various reagents such as amines and methylating agents are used to introduce the amino and methyl groups.
-
Reaction Conditions: Specific temperature and pressure conditions are maintained to facilitate the reactions.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the context of enzyme inhibition related to glucose metabolism. Notably:
-
α-Glucosidase Inhibition: Studies have shown that certain derivatives possess excellent α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes. For example, one derivative was found to be approximately ten times more potent than the standard drug acarbose.
Mechanism of Action
The mechanism of action for 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific enzymes or receptors within biological systems. It has been observed to inhibit enzyme activities related to nucleotide metabolism, affecting cell proliferation and survival.
Applications in Medicinal Chemistry
Due to its structural features and biological activities, this compound has potential applications in various fields:
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing novel pharmaceutical agents.
-
Research Tool: Its ability to inhibit specific enzymes makes it valuable for studying metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume